molecular formula C15H13ClN6O B2563132 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea CAS No. 1421462-60-3

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea

Cat. No.: B2563132
CAS No.: 1421462-60-3
M. Wt: 328.76
InChI Key: FGIYTUHCFJKTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C15H13ClN6O and its molecular weight is 328.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea, due to its complex structure, has notable implications in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry and material science. Research has shown that urea derivatives, including those similar to the compound , serve as critical intermediates in the synthesis of pyrimidinone and pyrimidine derivatives. For example, Rao et al. (2011) presented a method for synthesizing dihydropyrimidin-2-(1H)ones and benzoimidazo/thioazopyrimidines using a unique reagent, demonstrating the versatility of urea derivatives in heterocyclic compound synthesis [Rao et al., 2011].

Antimicrobial and Antifungal Activities

Compounds derived from this compound have been investigated for their potential antimicrobial and antifungal activities. The synthesis of oxopyrimidines and thiopyrimidines, for instance, has been explored for their biological activities, with some derivatives showing promising results against bacterial and fungal pathogens. Ladani et al. (2009) conducted a study that highlighted the antimicrobial evaluations of such derivatives, underscoring the potential of these compounds in developing new antibacterial and antifungal agents [Ladani et al., 2009].

Catalytic Applications and Chemical Synthesis

The structure and functionality of urea derivatives also play a significant role in catalysis and the development of novel synthetic pathways. The chemical properties of these compounds make them suitable for use in various catalytic processes, including cyclocondensation reactions, which are crucial for synthesizing heterocyclic structures. Sokolov et al. (2013) explored cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas and other binucleophilic reagents, leading to the formation of diverse heterocyclic compounds. This study illustrates the potential of urea derivatives in facilitating complex chemical transformations [Sokolov et al., 2013].

Environmental Degradation and Soil Behavior

In addition to their applications in synthesis and biology, urea derivatives are examined for their environmental behavior, particularly their degradation in soil and water. Studies on compounds like imazosulfuron, which share structural similarities with the compound , provide insights into the environmental fate of sulfonylurea herbicides. Research conducted by Morrica et al. (2001) on the degradation of imazosulfuron in soil under aerobic and anaerobic conditions sheds light on the degradation pathways and environmental persistence of such compounds [Morrica et al., 2001].

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c1-10-2-3-13(12(16)6-10)21-15(23)20-11-7-18-14(19-8-11)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIYTUHCFJKTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.